molecular formula C9H9BO3 B13935753 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13935753
M. Wt: 175.98 g/mol
InChI Key: RXFGCCZIDHRJIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).

    Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).

Major Products

    Suzuki Coupling: Biaryl compounds.

    Aldol Reaction: β-Hydroxy aldehydes.

    Amination Reaction: Imines or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the boronic ester and aldehyde functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2

InChI Key

RXFGCCZIDHRJIH-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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